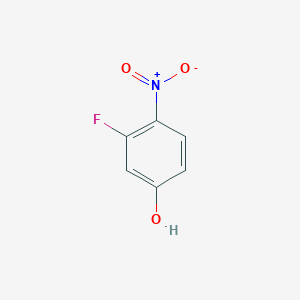

3-Fluoro-4-nitrophenol

Description

The exact mass of the compound 3-Fluoro-4-nitrophenol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Nitrophenols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Fluoro-4-nitrophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-4-nitrophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO3/c7-5-3-4(9)1-2-6(5)8(10)11/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSSGKHVRDGATJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2075346 | |

| Record name | 3-Fluoro-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

394-41-2 | |

| Record name | 3-Fluoro-4-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=394-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000394412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluoro-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-4-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.269 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-4-nitrophenol (CAS: 394-41-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-nitrophenol is a substituted aromatic compound that serves as a crucial intermediate in the synthesis of a wide range of organic molecules. Its unique structural features, a fluorine atom and a nitro group on a phenolic ring, impart distinct reactivity, making it a valuable building block in the pharmaceutical, agrochemical, and dye industries. This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of 3-Fluoro-4-nitrophenol, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-Fluoro-4-nitrophenol is essential for its effective use in research and synthesis. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 394-41-2 | |

| Molecular Formula | C₆H₄FNO₃ | |

| Molecular Weight | 157.10 g/mol | |

| Appearance | Light yellow to brown crystalline powder | |

| Melting Point | 93-95 °C | |

| Boiling Point | 323.5 °C at 760 mmHg | |

| pKa | Estimated to be lower than phenol (B47542) (10.0) and 4-fluorophenol (B42351) (9.9) due to the strong electron-withdrawing nitro group. The pKa of 4-nitrophenol (B140041) is 7.2. The additional fluorine atom is expected to further increase acidity. | [1] |

| Solubility | Insoluble in water. Soluble in hot dilute acid and strong base solutions. Generally soluble in organic solvents such as ethanol, acetone, and dichloromethane (B109758). | [2] |

| Purity | Commercially available with purity ≥ 98% |

Synthesis and Reactivity

Synthesis

A common synthetic route to 3-Fluoro-4-nitrophenol involves the nitration of m-fluorophenol. A detailed experimental protocol based on a patented method is provided below.

Experimental Protocol: Synthesis of 3-Fluoro-4-nitrophenol

Materials:

-

m-Fluorophenol

-

Sodium Nitrate (NaNO₂)

-

Sulfuric Acid (98%)

-

Water

-

Diethyl ether

-

Dichloromethane

Procedure:

-

In a 100L reactor, add m-fluorophenol, water, and sodium nitrate.

-

Stir the mixture and cool the reaction solution to between -5 and 0 °C.

-

Slowly add 98% sulfuric acid dropwise to the cooled mixture.

-

After the addition is complete, maintain the temperature between -5 and 0 °C and continue stirring for 50-60 minutes.

-

Collect the solid crude product by filtration.

-

To purify the crude product, add it to a mixed solution of water, diethyl ether, and dichloromethane at room temperature.

-

Stir the suspension for 2-3 hours.

-

Collect the solid by filtration and dry to obtain the final product, 3-Fluoro-4-nitrophenol.

Logical Flow of Synthesis:

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-4-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-nitrophenol is a halogenated aromatic compound that serves as a crucial intermediate in the synthesis of a wide array of organic molecules.[1][2] Its unique structural features, namely the electron-withdrawing nitro group and the highly electronegative fluorine atom, impart distinct reactivity and physicochemical characteristics. This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Fluoro-4-nitrophenol, detailed experimental protocols for their determination, and a summary of its primary applications in research and development, particularly within the pharmaceutical and agrochemical sectors.[1][3]

Physicochemical Properties

The key physicochemical properties of 3-Fluoro-4-nitrophenol are summarized in the tables below. These values have been compiled from various sources and provide a quantitative basis for its handling, characterization, and application in chemical synthesis.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄FNO₃ | [4] |

| Molecular Weight | 157.10 g/mol | [4] |

| Appearance | Light yellow to beige or brownish-yellow crystalline powder/solid | [1] |

| Melting Point | 91.5 - 95 °C | [1] |

| Boiling Point | 323.5 °C at 760 mmHg | [4] |

| Density | 1.5 ± 0.1 g/cm³ | [4] |

Table 2: Acidity and Solubility Properties

| Property | Value | Remarks | Source(s) |

| pKa | No experimentally determined value found. Estimated to be < 8.4. | The presence of strong electron-withdrawing groups (-NO₂ and -F) significantly increases the acidity compared to phenol (B47542) (pKa ≈ 10) and 3-nitrophenol (B1666305) (pKa ≈ 8.4).[2][5] | - |

| Water Solubility | Reported as insoluble. | A quantitative value is not readily available. The LogP value suggests low aqueous solubility.[2] | [2] |

| LogP (Octanol-Water Partition Coefficient) | 1.4 | This value indicates a higher preference for the octanol (B41247) phase over the aqueous phase, consistent with low water solubility. | [4] |

Table 3: Spectroscopic Data

| Spectroscopic Technique | Key Features | Source(s) |

| ¹H NMR | Spectral data available. | [6] |

| ¹³C NMR | Spectral data available. | [6] |

| Infrared (IR) Spectroscopy | Spectral data available. | [6] |

| UV-Vis Spectroscopy | Spectral data available. | [6] |

Experimental Protocols

Detailed methodologies for key experiments related to the synthesis and characterization of 3-Fluoro-4-nitrophenol are provided below.

Synthesis of 3-Fluoro-4-nitrophenol

A common synthetic route to 3-Fluoro-4-nitrophenol involves the nitration of 3-fluorophenol (B1196323). The following is a representative experimental protocol:

Materials:

-

3-Fluorophenol

-

Glacial Acetic Acid

-

Nitric Acid (99%)

-

Deionized Water

-

Diethyl ether

-

Sodium Bicarbonate (saturated solution)

-

Sodium Chloride (saturated solution)

-

Sodium Carbonate solution

-

Hydrochloric Acid

Procedure:

-

In a reaction vessel, dissolve 3-fluorophenol (50g, 446 mmol) in glacial acetic acid (250 mL).[4]

-

Slowly add 99% nitric acid (29.8g, 468 mmol) to the solution over approximately 1 hour, while maintaining the temperature between 20-25 °C.[4]

-

Upon completion of the reaction, employ steam distillation to remove the by-product, 3-fluoro-6-nitrophenol.

-

Extract the residual liquid with diethyl ether.

-

Wash the ether layer with saturated aqueous solutions of sodium chloride and sodium bicarbonate.

-

Pour the ether layer into a sodium carbonate solution to precipitate the sodium salt of 3-Fluoro-4-nitrophenol.

-

Dissolve the precipitate in water, acidify with hydrochloric acid, and extract with diethyl ether.

-

Evaporate the ether to yield pure 3-Fluoro-4-nitrophenol.

Visualization of the Synthesis Workflow:

Caption: A flowchart illustrating the key steps in the synthesis and purification of 3-Fluoro-4-nitrophenol.

Determination of pKa

Principle: The absorbance of a solution of the phenol is measured at various pH values. The ionized (phenolate) and un-ionized forms of the compound have different UV-Vis absorption spectra. The pKa can be determined from the inflection point of the absorbance vs. pH curve.

Procedure:

-

Prepare a stock solution of 3-Fluoro-4-nitrophenol in a suitable solvent (e.g., a methanol-water mixture).

-

Prepare a series of buffer solutions with a range of known pH values (e.g., from pH 5 to 9).

-

Add a small, constant volume of the stock solution to each buffer solution to create a series of solutions with the same total concentration of the phenol but different pH values.

-

Measure the UV-Vis spectrum of each solution to identify the wavelength of maximum absorbance difference between the acidic and basic forms.

-

Measure the absorbance of each solution at this wavelength.

-

Plot absorbance versus pH. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.

Determination of Aqueous Solubility

The shake-flask method is a standard protocol for determining the solubility of poorly soluble compounds.[7]

Procedure:

-

Add an excess amount of solid 3-Fluoro-4-nitrophenol to a known volume of deionized water in a sealed flask.

-

Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are included (filtration through a syringe filter may be necessary).

-

Determine the concentration of 3-Fluoro-4-nitrophenol in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a pre-prepared calibration curve.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

-

Analysis: The chemical shifts, coupling constants, and integration of the signals will confirm the molecular structure.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare the sample as a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum over the range of approximately 4000-400 cm⁻¹.

-

Analysis: Identify characteristic absorption bands corresponding to the functional groups present (O-H, C-F, NO₂, aromatic C-H, and C=C).

UV-Vis Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the compound in a suitable UV-transparent solvent (e.g., ethanol (B145695) or methanol) to prepare a dilute solution of known concentration.

-

Acquisition: Record the absorbance spectrum over a range of approximately 200-400 nm.

-

Analysis: Determine the wavelength(s) of maximum absorbance (λmax), which is characteristic of the electronic transitions within the molecule.

Applications in Drug Discovery and Development

3-Fluoro-4-nitrophenol is not typically used as a therapeutic agent itself but is a valuable building block in the synthesis of more complex, biologically active molecules.[3] Its utility stems from:

-

Introduction of Fluorine: The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

-

Versatile Reactivity: The nitro group can be reduced to an amine, which is a key functional group in many pharmaceuticals. The phenol group can undergo etherification and other modifications. The aromatic ring can be further functionalized.

-

Precursor to Pharmaceuticals: It has been identified as a potential precursor in the synthesis of antiangiogenic drugs like regorafenib.[7] It is also used in the development of anti-inflammatory and analgesic drugs.[3]

Logical Relationship in Drug Intermediate Synthesis:

Caption: The role of 3-Fluoro-4-nitrophenol as a versatile starting material for various chemical transformations leading to diverse products.

Safety and Handling

3-Fluoro-4-nitrophenol is harmful if swallowed and causes skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

3-Fluoro-4-nitrophenol is a valuable and versatile chemical intermediate with a well-defined set of physicochemical properties. This guide provides the essential data and experimental protocols necessary for its effective use in a research and development setting. While its direct biological activity in specific signaling pathways is not documented, its importance in the synthesis of bioactive compounds for the pharmaceutical and agrochemical industries is firmly established.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. echemi.com [echemi.com]

- 5. Frontiers | Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98 [frontiersin.org]

- 6. 3-Fluoro-4-nitrophenol | C6H4FNO3 | CID 520948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Fluoro-4-nitrophenol | 394-41-2 | FF63280 | Biosynth [biosynth.com]

Synthesis of 3-Fluoro-4-nitrophenol from m-Fluoroaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-fluoro-4-nitrophenol from m-fluoroaniline. The synthesis is a multi-step process involving diazotization, hydrolysis, nitration, and purification. This document details the experimental protocols, quantitative data, and reaction mechanisms involved in this synthetic pathway.

Synthetic Pathway Overview

The synthesis of 3-fluoro-4-nitrophenol from m-fluoroaniline proceeds through a three-stage process. The initial step involves the diazotization of m-fluoroaniline, followed by the hydrolysis of the resulting diazonium salt to yield m-fluorophenol. The intermediate, m-fluorophenol, is then subjected to nitration to produce a mixture of 3-fluoro-4-nitrophenol and its isomer, 3-fluoro-6-nitrophenol. The final stage involves the separation of these isomers to isolate the desired product.

Caption: Overall synthetic workflow from m-fluoroaniline to 3-fluoro-4-nitrophenol.

Experimental Protocols

Stage 1: Synthesis of m-Fluorophenol from m-Fluoroaniline

This stage involves two key reactions: the diazotization of m-fluoroaniline and the subsequent hydrolysis of the diazonium salt.

2.1.1. Diazotization of m-Fluoroaniline

The initial step is the conversion of the primary aromatic amine, m-fluoroaniline, into a diazonium salt. This is achieved through a reaction with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong mineral acid, such as sulfuric acid. The reaction is conducted at low temperatures (below 5 °C) to ensure the stability of the diazonium salt.

Experimental Protocol:

-

In a diazotization vessel, add 30% - 60% sulfuric acid.

-

At a temperature of 20-30 °C, add m-fluoroaniline dropwise. The molar ratio of m-fluoroaniline to sulfuric acid should be maintained between 1:6 and 1:7.

-

Maintain the temperature at 20-30 °C for 20-30 minutes with insulation.

-

Cool the reaction mixture to -5 °C.

-

Slowly add an aqueous solution of sodium nitrite. The molar ratio of m-fluoroaniline to sodium nitrite should be between 1:1 and 1:1.2.

-

After the addition is complete, continue stirring and maintain the temperature for a short period to ensure the completion of the reaction.

2.1.2. Hydrolysis of m-Fluorobenzenediazonium Salt

The unstable diazonium salt is then hydrolyzed to form m-fluorophenol. This is typically carried out by heating the acidic solution of the diazonium salt.

Experimental Protocol:

-

In a hydrolysis reactor, add water, concentrated sulfuric acid, and copper sulfate (B86663). The molar ratio of m-fluoroaniline (from the previous step) to copper sulfate should be between 1:0.7 and 1:0.8, and the molar ratio to sulfuric acid should be between 1:1.2 and 1:1.8.

-

Heat the hydrolysis mixture to 90-160 °C.

-

Add the previously prepared diazonium salt solution dropwise to the hot hydrolysis mixture.

-

Collect the distillate, which is the product m-fluorophenol.

Stage 2: Nitration of m-Fluorophenol

The synthesized m-fluorophenol is then nitrated to introduce a nitro group onto the aromatic ring. This reaction yields a mixture of isomers, primarily 3-fluoro-4-nitrophenol and 3-fluoro-6-nitrophenol.

Experimental Protocol:

-

In a reaction vessel, add m-fluorophenol, water, and sodium nitrate.

-

Cool the mixture to a temperature between -5 °C and 0 °C.

-

Slowly add 98% sulfuric acid dropwise while maintaining the low temperature.

-

After the addition of sulfuric acid, continue to stir the mixture at -5 °C to 0 °C for 50-60 minutes.

-

The resulting solid crude product is collected by filtration.

Stage 3: Separation of 3-Fluoro-4-nitrophenol

The final step is the purification of the crude product to isolate 3-fluoro-4-nitrophenol from its isomer.

Experimental Protocol:

-

The crude solid from the nitration step is added to a mixed solvent of water, ether, and methylene (B1212753) dichloride.

-

The mixture is stirred at room temperature for 2-3 hours.

-

The solid is collected by filtration and dried to obtain the purified 3-fluoro-4-nitrophenol.

Quantitative Data

The following tables summarize the quantitative data for the synthesis of 3-fluoro-4-nitrophenol.

| Stage | Product | Yield | Purity | Reference |

| 1 | m-Fluorophenol | 74% - 79% | - | CN103951547B |

| 2 & 3 | 3-Fluoro-4-nitrophenol | 45.5% | 99.2% | CN102766053B[1] |

Reaction Mechanisms

Diazotization of m-Fluoroaniline

The diazotization reaction proceeds through the formation of a nitrosonium ion (NO+) electrophile, which then reacts with the primary amine.

Caption: Mechanism of diazotization of m-fluoroaniline.

Electrophilic Aromatic Nitration of m-Fluorophenol

The nitration of m-fluorophenol is an electrophilic aromatic substitution reaction. The nitronium ion (NO₂⁺) is generated from nitric acid and sulfuric acid and acts as the electrophile.

Caption: Mechanism of electrophilic aromatic nitration of m-fluorophenol.

References

An In-depth Technical Guide to 3-Fluoro-4-nitrophenol: Molecular Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Fluoro-4-nitrophenol, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. This document details its molecular structure, physicochemical properties, a robust experimental protocol for its synthesis and characterization, and its role as a precursor in the synthesis of the multi-kinase inhibitor, regorafenib (B1684635), thereby linking it to significant cell signaling pathways.

Core Molecular and Physical Properties

3-Fluoro-4-nitrophenol is a light yellow crystalline solid.[1] Its molecular structure incorporates a phenol (B47542) ring substituted with a fluorine atom at the 3-position and a nitro group at the 4-position. The presence of the electron-withdrawing nitro and fluoro groups significantly influences the compound's reactivity and acidity.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₆H₄FNO₃ | [2][3][4] |

| Molecular Weight | 157.10 g/mol | [2][3][5] |

| CAS Number | 394-41-2 | |

| Appearance | Light yellow to beige crystalline powder | [1] |

| Melting Point | 93-95 °C | [1] |

| IUPAC Name | 3-fluoro-4-nitrophenol | |

| SMILES | Oc1ccc(c(F)c1)--INVALID-LINK--=O | |

| InChI Key | CSSGKHVRDGATJL-UHFFFAOYSA-N |

Synthesis of 3-Fluoro-4-nitrophenol

A common and effective method for the synthesis of 3-Fluoro-4-nitrophenol proceeds via the nitration of m-fluorophenol. The following protocol is adapted from established synthetic procedures.

Experimental Protocol: Synthesis from m-Fluorophenol

Materials:

-

m-Fluorophenol

-

Water

-

Sodium Nitrate (NaNO₂)

-

98% Sulfuric Acid (H₂SO₄)

-

Diethyl ether

-

Dichloromethane

Procedure:

-

Reaction Setup: In a 100L reaction kettle, combine 11.2 kg (100 mol) of m-fluorophenol, 40 kg of water, and 10.2 kg (120 mol) of sodium nitrate.

-

Nitration: Cool the reaction mixture to 0-5 °C with constant stirring. Slowly add 5.88 kg (60 mol) of 98% sulfuric acid dropwise, maintaining the temperature between 0-5 °C.

-

Reaction Completion: After the addition of sulfuric acid is complete, continue to stir the mixture at 0-5 °C for 1 hour.

-

Isolation of Crude Product: Collect the solid product by centrifugation. This will yield a brown solid crude product.

-

Purification: The crude product contains a mixture of isomers, primarily 3-fluoro-4-nitrophenol and 3-fluoro-6-nitrophenol. To purify, add the crude solid to a mixture of 5 L of water, 3 L of diethyl ether, and 10 L of dichloromethane. Stir this suspension for 3 hours.

-

Final Product: Collect the purified solid by centrifugation and dry in an oven to obtain 3-Fluoro-4-nitrophenol as a puce-colored solid with a slight metallic luster.

Synthesis Workflow

Characterization of 3-Fluoro-4-nitrophenol

The identity and purity of the synthesized 3-Fluoro-4-nitrophenol can be confirmed using a variety of spectroscopic techniques.

Experimental Protocol: Spectroscopic Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

-

¹H NMR Analysis: Acquire the proton NMR spectrum. The spectrum is expected to show signals corresponding to the aromatic protons and the hydroxyl proton.

-

¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum to confirm the carbon framework of the molecule.

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk.

-

Data Acquisition: Record the FTIR spectrum from 4000 to 400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands for the O-H stretch of the phenol, the C-F stretch, the N-O stretches of the nitro group, and the aromatic C-H and C=C vibrations.

3. Mass Spectrometry (MS):

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via gas chromatography (GC-MS) or by direct infusion.

-

Ionization: Use a suitable ionization technique, such as electron ionization (EI), to generate the molecular ion.

-

Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion peak, which should correspond to the molecular weight of 3-Fluoro-4-nitrophenol. Analyze the fragmentation pattern to further confirm the structure.

Role in Drug Synthesis and Connection to Signaling Pathways

While there is no direct evidence of 3-Fluoro-4-nitrophenol being involved in biological signaling pathways, it is a crucial starting material for the synthesis of the multi-kinase inhibitor drug, regorafenib. Regorafenib targets several key signaling pathways implicated in tumor growth and progression.

The synthesis of regorafenib begins with the reduction of 3-Fluoro-4-nitrophenol to 4-amino-3-fluorophenol. This intermediate is then coupled with other moieties to form the final drug molecule.

Regorafenib is known to inhibit multiple protein kinases, including those involved in:

-

Angiogenesis: Vascular Endothelial Growth Factor Receptors (VEGFR 1, 2, 3) and TIE2.[2][5][6]

-

Tumor Microenvironment: Platelet-Derived Growth Factor Receptor (PDGFR) and Fibroblast Growth Factor Receptor (FGFR).[2][5]

-

Metastasis: VEGFR3, PDGFR-β, and FGFR.[5]

By inhibiting these kinases, regorafenib disrupts the signaling cascades that promote cancer cell proliferation, survival, and the formation of new blood vessels that supply tumors.[2]

Indirect Signaling Pathway Involvement

References

- 1. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]

- 2. What is the mechanism of Regorafenib? [synapse.patsnap.com]

- 3. hematologyandoncology.net [hematologyandoncology.net]

- 4. Mechanism of Action | STIVARGA® (regorafenib) Global HCP Website [stivarga.com]

- 5. Regorafenib - NCI [dctd.cancer.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility of 3-Fluoro-4-nitrophenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-nitrophenol is a key intermediate in the synthesis of a variety of compounds within the pharmaceutical, agrochemical, and dye industries. Its chemical structure, featuring a fluorine atom and a nitro group on a phenol (B47542) backbone, imparts unique reactivity and influences its physical properties, including its solubility in different solvent systems. Understanding the solubility of 3-Fluoro-4-nitrophenol is critical for its application in organic synthesis, enabling efficient reaction conditions, purification, and formulation.

This technical guide provides a comprehensive overview of the solubility of 3-Fluoro-4-nitrophenol in organic solvents. Due to a lack of specific quantitative data in publicly available literature for 3-Fluoro-4-nitrophenol, this guide also presents qualitative solubility information and, for comparative purposes, quantitative data for the structurally related compound, 4-nitrophenol (B140041). Furthermore, detailed experimental protocols for determining solubility are provided, accompanied by workflow diagrams to aid in their implementation.

Qualitative Solubility of 3-Fluoro-4-nitrophenol

Qualitative assessments indicate that 3-Fluoro-4-nitrophenol exhibits solubility in certain organic solvents. A patented production method for 3-fluoro-4-nitrophenol mentions its insolubility in petroleum ether and its solubility in hot diluted acid and strong base solutions. The purification process described in the patent utilizes a mixed solvent system of water, ether, and methylene (B1212753) dichloride, suggesting some degree of solubility in this combination.

Generally, nitrophenols are known to be soluble in a range of organic solvents. Solvents such as acetone, ethanol, methanol, acetonitrile, and diethyl ether are often effective in dissolving nitrophenol compounds. This is attributed to the polar nature of the nitro and hydroxyl groups, which can engage in hydrogen bonding and dipole-dipole interactions with polar organic solvents.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/100 mL or mol/L at various temperatures) for 3-Fluoro-4-nitrophenol in common organic solvents could not be located. This represents a notable data gap for this compound.

To provide a frame of reference for researchers, the following table summarizes the quantitative solubility of the parent compound, 4-nitrophenol, in several organic solvents. It is crucial to note that these values are for 4-nitrophenol and should be used only as a general guide to the potential solubility behavior of its fluorinated analogue. The presence of the fluorine atom in 3-Fluoro-4-nitrophenol will influence its crystal lattice energy and interactions with solvents, leading to different solubility values.

Table 1: Solubility of 4-Nitrophenol in Various Organic Solvents [1]

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Ethanol | Room Temperature | More soluble than in water |

| Acetone | Room Temperature | More soluble than in water |

| Water | Room Temperature | ~0.5 |

Note: This table provides data for 4-nitrophenol as a surrogate due to the absence of data for 3-Fluoro-4-nitrophenol. "More soluble than in water" indicates a qualitative observation from the literature.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for two common and reliable experimental techniques used to determine the solubility of a solid compound like 3-Fluoro-4-nitrophenol in an organic solvent.

Isothermal Shake-Flask Gravimetric Method

This is a widely used and accurate method for determining equilibrium solubility.

Methodology:

-

Preparation of Saturated Solution: An excess amount of solid 3-Fluoro-4-nitrophenol is added to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass vial or flask).

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or an orbital shaker) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: Once equilibrium is established, the agitation is stopped, and the suspension is allowed to stand at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Sampling: A clear aliquot of the saturated supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent any solid particles from being transferred. The syringe and filter should be at the same temperature as the solution to avoid precipitation or further dissolution.

-

Gravimetric Analysis: A known volume of the filtered saturated solution is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).

-

Quantification: The container with the dried solute is weighed again. The mass of the dissolved solute is determined by the difference in weight. The solubility is then calculated and can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.

UV/Vis Spectroscopic Method

This method is suitable when the solute has a distinct chromophore and follows the Beer-Lambert law in the chosen solvent.

Methodology:

-

Preparation of Calibration Curve:

-

A series of standard solutions of 3-Fluoro-4-nitrophenol of known concentrations are prepared in the desired organic solvent.

-

The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) using a UV/Vis spectrophotometer.

-

A calibration curve of absorbance versus concentration is plotted, and the linear regression equation is determined.

-

-

Preparation of Saturated Solution: A saturated solution is prepared following the same procedure as in the gravimetric method (steps 1-3).

-

Sampling and Dilution:

-

A clear aliquot of the saturated supernatant is withdrawn and filtered as described previously.

-

A precise volume of the saturated solution is carefully diluted with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

-

Absorbance Measurement: The absorbance of the diluted solution is measured at the λmax.

-

Concentration Determination: The concentration of the diluted solution is determined using the calibration curve equation.

-

Solubility Calculation: The concentration of the original saturated solution is calculated by taking the dilution factor into account. This concentration represents the solubility of the compound.

Logical Relationships in Solubility

The solubility of a compound like 3-Fluoro-4-nitrophenol in a particular solvent is governed by a complex interplay of factors related to both the solute and the solvent, as well as the temperature of the system. The fundamental principle is "like dissolves like."

Conclusion

This technical guide has summarized the available information on the solubility of 3-Fluoro-4-nitrophenol in organic solvents. While there is a clear need for quantitative experimental data for this specific compound, the qualitative information and data for the related compound, 4-nitrophenol, provide a useful starting point for researchers. The detailed experimental protocols and workflow diagrams for the gravimetric and spectroscopic methods offer a practical framework for scientists to determine the solubility of 3-Fluoro-4-nitrophenol in their laboratories. Such data will be invaluable for the optimization of synthetic routes, purification strategies, and the development of new formulations in the chemical and pharmaceutical industries.

References

An In-Depth Technical Guide to the Spectral Data of 3-Fluoro-4-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectral data for the characterization of 3-fluoro-4-nitrophenol, a valuable intermediate in organic synthesis, particularly in the pharmaceutical and dye industries. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analytical techniques.

Molecular Structure and Properties

-

IUPAC Name: 3-Fluoro-4-nitrophenol

-

CAS Number: 394-41-2

-

Molecular Formula: C₆H₄FNO₃[1]

-

Molecular Weight: 157.10 g/mol [2]

-

Appearance: Light yellow to beige powder[1]

-

Melting Point: 93-95 °C[2]

Spectroscopic Data

The structural elucidation of 3-fluoro-4-nitrophenol is confirmed through the combined application of NMR, IR, and MS. The quantitative data from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H and ¹⁹F NMR Spectral Data for 3-Fluoro-4-nitrophenol

| Nucleus | Solvent | Frequency (MHz) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | DMSO-d₆ | 399.822 | 11.49 | Singlet | -OH |

| ¹H | DMSO-d₆ | 399.822 | 8.07 | Multiplet | Aromatic CH |

| ¹H | DMSO-d₆ | 399.822 | 6.84-6.76 | Multiplet | 2 x Aromatic CH |

| ¹⁹F | DMSO-d₆ | 376.209 | -114.28 | - | Ar-F |

Table 2: ¹³C NMR Spectral Data for 3-Fluoro-4-nitrophenol

| Solvent | Chemical Shift (δ, ppm) | Assignment (Probable) |

| DMSO-d₆ | ~164 | C-OH |

| DMSO-d₆ | ~140 | C-NO₂ |

| DMSO-d₆ | ~126 | Aromatic CH |

| DMSO-d₆ | ~115 | Aromatic CH |

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: FTIR Spectral Data for 3-Fluoro-4-nitrophenol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch (phenolic) |

| ~1590, ~1470 | Strong | Aromatic C=C stretch |

| ~1510, ~1340 | Strong | N-O stretch (nitro group) |

| ~1250 | Strong | C-O stretch (phenol) |

| ~1100 | Strong | C-F stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data for 3-Fluoro-4-nitrophenol

| Technique | Ionization Mode | m/z Value | Interpretation |

| LC-MS | ESI (-) | 156.00 | [M-H]⁻ |

| GC-MS | EI | 157 | Molecular Ion [M]⁺ |

| GC-MS | EI | 127 | Fragment Ion |

Experimental Protocols

The following are generalized protocols for obtaining the spectral data of 3-fluoro-4-nitrophenol.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of 3-fluoro-4-nitrophenol is dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Instrumentation: A 400 MHz NMR spectrometer is used for analysis.

-

¹H NMR Acquisition: The proton NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The carbon NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is generally required due to the low natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: The fluorine NMR spectrum is acquired to observe the fluorine signal.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: As 3-fluoro-4-nitrophenol is a solid, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the powdered sample is placed directly onto the ATR crystal.

-

Instrumentation: A Bruker Tensor 27 FT-IR spectrometer or a similar instrument is used.

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. Subsequently, the sample spectrum is recorded. The final spectrum is an average of multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation: A dilute solution of 3-fluoro-4-nitrophenol is prepared in a suitable solvent system, such as a mixture of methanol (B129727) and water. The solution is filtered to remove any particulate matter.

-

Chromatography: An aliquot of the sample is injected into a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., C18). A gradient elution program is typically used to separate the analyte from any impurities.

-

Mass Spectrometry: The eluent from the HPLC is directed to the mass spectrometer. For 3-fluoro-4-nitrophenol, electrospray ionization (ESI) in negative ion mode is effective.

-

Data Acquisition: The mass spectrometer is set to scan a relevant mass range to detect the deprotonated molecule [M-H]⁻.

-

Data Analysis: The resulting mass spectrum is analyzed to confirm the mass of the parent ion.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of an organic compound such as 3-fluoro-4-nitrophenol.

Caption: Logical workflow for the spectral analysis of 3-fluoro-4-nitrophenol.

References

Acidity and pKa of 3-Fluoro-4-nitrophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the acidity and pKa value of 3-Fluoro-4-nitrophenol. It delves into the electronic effects of the fluoro and nitro substituents that govern its acidic properties, offers a comparative analysis with related phenol (B47542) derivatives, and outlines a detailed experimental protocol for the determination of its pKa.

Introduction: The Acidity of Phenols

Phenols are a class of organic compounds characterized by a hydroxyl (-OH) group directly attached to an aromatic ring. They are generally weakly acidic due to the resonance stabilization of the corresponding phenoxide ion formed upon deprotonation. The acidity of a phenol can be significantly influenced by the presence of substituents on the aromatic ring. Electron-withdrawing groups, such as nitro (-NO2) and halogen groups, tend to increase the acidity by delocalizing the negative charge of the phenoxide ion, thereby stabilizing it. Conversely, electron-donating groups decrease acidity.

3-Fluoro-4-nitrophenol is a disubstituted phenol containing two potent electron-withdrawing groups. The interplay of their inductive and resonance effects results in a significantly enhanced acidity compared to phenol itself. Understanding the precise acidity of this compound, quantified by its pKa value, is crucial for various applications in medicinal chemistry, materials science, and chemical synthesis.

Factors Influencing the Acidity of 3-Fluoro-4-nitrophenol

The acidity of 3-Fluoro-4-nitrophenol is primarily determined by the combined electronic effects of the fluorine and nitro substituents.

-

The Nitro Group (-NO2): The nitro group at the para-position (position 4) is a strong electron-withdrawing group. It exerts a powerful negative resonance effect (-M effect) and a negative inductive effect (-I effect). The -M effect allows for the delocalization of the negative charge of the phenoxide ion onto the oxygen atoms of the nitro group, leading to a highly stabilized conjugate base. This stabilization significantly favors the dissociation of the phenolic proton, resulting in a lower pKa and higher acidity.

-

The Fluoro Group (-F): The fluorine atom at the meta-position (position 3) is a highly electronegative element and thus exerts a strong electron-withdrawing inductive effect (-I effect). This effect polarizes the C-F bond, withdrawing electron density from the aromatic ring and, consequently, from the O-H bond of the hydroxyl group. This polarization facilitates the release of the proton. While fluorine also possesses a positive resonance effect (+M effect) due to its lone pairs, the inductive effect is generally considered to be more dominant for halogens in influencing the acidity of phenols, especially from the meta position where the resonance effect is minimized.

The synergistic combination of the strong resonance and inductive effects of the para-nitro group and the strong inductive effect of the meta-fluoro group makes 3-Fluoro-4-nitrophenol a considerably stronger acid than phenol and many of its monosubstituted derivatives.

Quantitative Analysis: pKa Values

Table 1: pKa Values of Phenol and Related Substituted Phenols

| Compound | pKa |

| Phenol | 10.00 |

| 3-Fluorophenol | 9.30 |

| 4-Nitrophenol (B140041) | 7.15 |

| 3-Nitrophenol | 8.40 |

| 3-Fluoro-4-nitrophenol | Estimated < 7 |

Based on the individual effects of the substituents, the pKa of 3-Fluoro-4-nitrophenol is anticipated to be lower than that of 4-nitrophenol (7.15), making it a relatively strong acidic phenol.

Experimental Determination of pKa

The pKa value of 3-Fluoro-4-nitrophenol can be experimentally determined using various techniques, with spectrophotometry being a common and accurate method for compounds with a chromophore.

Spectrophotometric Titration Protocol

This method relies on the principle that the acidic (protonated) and basic (deprotonated) forms of 3-Fluoro-4-nitrophenol will exhibit different UV-Vis absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, the ratio of the two species can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.

Materials and Equipment:

-

3-Fluoro-4-nitrophenol

-

A series of buffer solutions with known pH values (e.g., phosphate, borate, or universal buffers) spanning the expected pKa range.

-

Hydrochloric acid (HCl) and sodium hydroxide (B78521) (NaOH) solutions for pH adjustment.

-

UV-Vis spectrophotometer

-

pH meter

-

Volumetric flasks and pipettes

-

Quartz cuvettes

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of 3-Fluoro-4-nitrophenol of a known concentration in a suitable solvent (e.g., methanol (B129727) or ethanol) and then dilute it in water to a final concentration appropriate for UV-Vis analysis (typically in the micromolar range).

-

Preparation of Sample Solutions: Prepare a series of solutions by adding a small, constant volume of the stock solution to a series of buffer solutions of varying, precisely measured pH values. Ensure the final volume is the same for all samples.

-

Determination of λmax: Record the UV-Vis absorption spectrum of the fully protonated form (in a highly acidic solution, e.g., pH 1) and the fully deprotonated form (in a highly basic solution, e.g., pH 13). Identify the wavelength of maximum absorbance (λmax) for both the acidic and basic forms. Choose a wavelength for analysis where the difference in absorbance between the two forms is significant.

-

Absorbance Measurements: Measure the absorbance of each buffered sample solution at the chosen analytical wavelength.

-

Data Analysis:

-

Plot the measured absorbance versus the pH of the solutions. The resulting curve should be sigmoidal.

-

The pKa corresponds to the pH at the inflection point of the sigmoidal curve, which is the point where the concentrations of the acidic and basic forms are equal.

-

Alternatively, the pKa can be calculated for each data point using the following equation derived from the Henderson-Hasselbalch equation: pKa = pH + log[(A - AB) / (AA - A)] where:

-

A is the absorbance of the sample at a given pH.

-

AA is the absorbance of the fully protonated (acidic) form.

-

AB is the absorbance of the fully deprotonated (basic) form.

-

-

The average of the calculated pKa values will give the experimental pKa of 3-Fluoro-4-nitrophenol.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the acidity of 3-Fluoro-4-nitrophenol.

Caption: Dissociation equilibrium of 3-Fluoro-4-nitrophenol.

The Fluorine Atom in 3-Fluoro-4-nitrophenol: A Technical Guide to its Chemical Reactivity and Synthetic Utility

For Immediate Release

This technical guide provides an in-depth analysis of the chemical reactivity of the fluorine atom in 3-Fluoro-4-nitrophenol (CAS No. 394-41-2), a critical intermediate in the pharmaceutical, agrochemical, and dye industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the molecule's electronic properties, reaction mechanisms, quantitative data, and key experimental protocols.

Introduction and Overview

3-Fluoro-4-nitrophenol is a substituted aromatic compound featuring a hydroxyl group, a fluorine atom, and a nitro group. Its utility as a versatile building block in organic synthesis stems from the unique interplay of these functional groups. The presence of the strongly electron-withdrawing nitro group (-NO₂) para to the fluorine atom profoundly influences the molecule's reactivity, rendering the fluorine atom susceptible to displacement via nucleophilic aromatic substitution (SNAr). This specific reactivity is a cornerstone of its application in constructing complex molecular architectures.

Electronic Effects and Acidity

The reactivity of 3-Fluoro-4-nitrophenol is governed by the electronic effects of its substituents. The nitro group exerts a powerful electron-withdrawing effect through both induction (-I) and resonance (-M). The fluorine atom is also strongly electron-withdrawing via induction (-I) but has a weak resonance-donating effect (+M).

These combined electron-withdrawing properties have two major consequences:

-

Increased Acidity : The phenolic proton is significantly more acidic than that of phenol (B47542) (pKa ≈ 10). The electron-withdrawing groups stabilize the resulting phenoxide anion. The pKa of 4-nitrophenol (B140041) is approximately 7.2, while that of 3-fluorophenol (B1196323) is 9.3.[1][2] Due to the combined -I and -M effects of the nitro group and the strong -I effect of the fluorine, the pKa of 3-Fluoro-4-nitrophenol is estimated to be comparable to or slightly lower than that of 4-nitrophenol, making it a moderately strong acid.

-

Activation for Nucleophilic Attack : The potent electron-withdrawing nature of the para-nitro group deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution, particularly at the carbon bearing the fluorine atom.

Core Reactivity: The Fluorine as a Leaving Group in SNAr Reactions

The primary reaction involving the fluorine atom in 3-Fluoro-4-nitrophenol is its displacement by a nucleophile. This occurs through the Nucleophilic Aromatic Substitution (SNAr) mechanism .

Mechanism: The SNAr reaction is a two-step addition-elimination process:

-

Addition Step (Rate-Determining) : A nucleophile attacks the electron-deficient carbon atom attached to the fluorine. This breaks the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized across the ring and, crucially, onto the oxygen atoms of the para-nitro group, which provides significant stabilization.

-

Elimination Step (Fast) : The aromaticity is restored by the expulsion of the leaving group, in this case, the fluoride (B91410) ion.

A key, and somewhat counterintuitive, aspect of this reaction is the role of fluorine. While fluoride is a very poor leaving group in SN1 and SN2 reactions, it is an excellent leaving group in SNAr reactions. This is because the rate-determining step is the initial nucleophilic attack. The extreme electronegativity of fluorine makes the attached carbon highly electrophilic, thereby accelerating the slow addition step. The C-F bond is broken in the subsequent fast step, so its high bond strength does not impede the overall reaction rate. The reactivity order for halogens in SNAr reactions is typically F > Cl > Br > I.

This reactivity makes 3-Fluoro-4-nitrophenol an invaluable precursor for synthesizing a wide array of derivatives by reacting it with various nucleophiles such as amines, alkoxides, and thiols. For example, it serves as a precursor in the synthesis of the antiangiogenic drug, Regorafenib.[3]

Quantitative Data Summary

The physical, chemical, and spectroscopic properties of 3-Fluoro-4-nitrophenol are summarized below for easy reference.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 394-41-2 | [4][5][6][7] |

| Molecular Formula | C₆H₄FNO₃ | [4][6] |

| Molecular Weight | 157.10 g/mol | [4] |

| Appearance | Light yellow to beige/brownish crystalline powder/solid | [6] |

| Melting Point | 93-95 °C | |

| pKa (estimated) | ~7.0 - 7.5 | [1][2] |

| XLogP3 | 1.4 | [4] |

Table 2: Spectroscopic Data

| Spectrum | Chemical Shift (δ) / Value | Assignment | Reference(s) |

| ¹H-NMR | δ 11.49 (s, 1H) | -OH | |

| δ 8.07 (m, 1H) | H-5 | ||

| δ 6.84-6.76 (m, 2H) | H-2, H-6 | ||

| ¹⁹F-NMR | δ -114.28 | C-F | |

| ¹³C-NMR | Data not readily available in searched literature |

Note: NMR data is reported from DMSO solvent.

Experimental Protocols

Below are detailed methodologies for the synthesis of 3-Fluoro-4-nitrophenol and a representative subsequent reaction involving the reduction of its nitro group.

Protocol 1: Synthesis of 3-Fluoro-4-nitrophenol via Nitration

This protocol is adapted from patent literature describing the nitration of m-fluorophenol.

Materials:

-

m-Fluorophenol

-

Glacial Acetic Acid

-

99% Nitric Acid

-

tert-Butyl methyl ether (TBME)

-

Toluene

-

Petroleum Ether

-

10% Sodium Carbonate solution

Procedure:

-

Dissolve m-Fluorophenol (1 eq.) in glacial acetic acid (5 mL per gram of phenol).

-

Cool the solution in an ice bath to maintain a temperature of 20-25 °C.

-

Slowly add 99% nitric acid (1.05 eq.) dropwise over approximately 1 hour, ensuring the temperature does not exceed 25 °C.

-

After the addition is complete, stir the mixture at room temperature for an additional 2-3 hours.

-

Pour the reaction mixture into ice water and extract the product with TBME (3x volumes).

-

Combine the organic phases and wash with 10% sodium carbonate solution to remove residual acetic acid, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product contains a mixture of isomers. Recrystallization from a toluene/petroleum ether solvent system can be used to afford pure 3-Fluoro-4-nitrophenol. Steam distillation is another effective method to remove the more volatile 3-fluoro-6-nitrophenol isomer.[8]

Protocol 2: Catalytic Hydrogenation to 4-Amino-3-fluorophenol

This protocol describes the reduction of the nitro group, a common follow-up reaction in synthetic pathways.[9]

Materials:

-

3-Fluoro-4-nitrophenol

-

Tetrahydrofuran (THF)

-

10% Palladium on Carbon (Pd/C)

-

Hydrogen gas supply

Procedure:

-

To a solution of 3-Fluoro-4-nitrophenol (1 eq., e.g., 20 g) in a mixture of ethanol (10 volumes, e.g., 200 mL) and THF (6.25 volumes, e.g., 125 mL), add 10% Pd/C catalyst (30% by weight of the substrate, e.g., 6.0 g).

-

Seal the reaction vessel and purge with hydrogen gas.

-

Stir the mixture vigorously under a hydrogen atmosphere (balloon or pressurized vessel) at room temperature.

-

Monitor the reaction progress by TLC until the starting material is fully consumed (approx. 4-5 hours).

-

Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with ethanol.

-

Combine the filtrate and washings, and concentrate the solution under reduced pressure to yield 4-Amino-3-fluorophenol, typically as a pale yellow solid.[9]

Mandatory Visualizations

Diagram 1: SNAr Reaction Mechanism

Caption: The two-step Addition-Elimination mechanism for SNAr reactions.

Diagram 2: Experimental Workflow for Synthesis and Purification

Caption: A typical workflow for an SNAr reaction and subsequent product isolation.

References

- 1. chem.ualberta.ca [chem.ualberta.ca]

- 2. chem.ucla.edu [chem.ucla.edu]

- 3. scispace.com [scispace.com]

- 4. 3-Fluoro-4-nitrophenol | C6H4FNO3 | CID 520948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Fluoro-4-nitrophenol | 394-41-2 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. 3-Fluoro-4-nitrophenol | 394-41-2 | FF63280 | Biosynth [biosynth.com]

- 8. Synthesis of 3-Fluoro-4-nitrophenol | Semantic Scholar [semanticscholar.org]

- 9. 4-Amino-3-fluorophenol synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Safe Handling of 3-Fluoro-4-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data and handling precautions for 3-Fluoro-4-nitrophenol (CAS No. 394-41-2), a key intermediate in various industrial and scientific applications, including pharmaceutical and dye synthesis.[1][2] Adherence to these guidelines is crucial for ensuring a safe laboratory and manufacturing environment.

Chemical and Physical Properties

3-Fluoro-4-nitrophenol is a light yellow to beige or tan crystalline powder.[1][3][4] Its chemical structure, featuring a fluorine atom and a nitro group, gives it unique reactivity, making it a versatile building block in organic synthesis.[1]

| Property | Value | Source |

| CAS Number | 394-41-2 | [1][5] |

| Molecular Formula | C6H4FNO3 | [1][5] |

| Molecular Weight | 157.10 g/mol | [1][5][6] |

| Appearance | Light yellow to tan solid/crystalline powder | [1][3][4] |

| Melting Point | 90 - 95 °C | [1][3] |

| Partition Coefficient (Log Kow) | 1.57 | [4] |

| EINECS Number | 206-895-6 | [4][5] |

Hazard Identification and Classification

3-Fluoro-4-nitrophenol is classified as a hazardous substance. The GHS classification indicates that it is harmful if swallowed, causes skin and eye irritation (with a risk of serious eye damage), and may cause respiratory irritation.[5]

| Hazard Class | GHS Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H318 | Causes serious eye damage |

| Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation |

Signal Word: Danger

Experimental Protocols: Safe Handling and Storage

Adherence to strict protocols is essential when working with 3-Fluoro-4-nitrophenol to minimize exposure and ensure safety.

3.1. Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this chemical to determine the appropriate level of PPE. The following diagram outlines the recommended PPE selection process.

Caption: PPE Selection Workflow for Handling 3-Fluoro-4-nitrophenol.

3.2. Handling Procedures

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[4][7]

-

Avoid Contact: Prevent contact with skin, eyes, and clothing.[4]

-

Dust Control: Minimize dust generation and accumulation.[4]

-

Hygiene: Wash hands thoroughly after handling.[4][7] Do not eat, drink, or smoke in the work area.

3.3. Storage Procedures

-

Environment: Keep in a cool, dry, and well-ventilated place.[4][7]

-

Incompatibilities: Store away from strong oxidizing agents and strong bases.[4][8]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency. The following workflow outlines the general emergency response for spills and exposure.

Caption: General Emergency Response Workflow.

4.1. First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[4] |

| Skin Contact | Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.[4][7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[4][7] |

| Ingestion | Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[4] |

4.2. Fire-Fighting Measures

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or appropriate foam.[4][8]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[4][7]

-

Hazardous Combustion Products: During a fire, irritating and highly toxic gases may be generated, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.[4][8]

Stability and Reactivity

3-Fluoro-4-nitrophenol is stable under normal storage and handling conditions.[4] However, it is incompatible with strong oxidizing agents and strong bases.[4][8]

Toxicological Information

The toxicological properties of 3-Fluoro-4-nitrophenol have not been fully investigated.[4] However, based on its GHS classification, it is considered harmful if swallowed and causes irritation to the skin, eyes, and respiratory system.[5]

Role in Organic Synthesis

3-Fluoro-4-nitrophenol is a valuable intermediate in organic synthesis, particularly in the pharmaceutical, agrochemical, and dye industries.[1] Its functional groups allow for a variety of chemical transformations.

Caption: Role of 3-Fluoro-4-nitrophenol as a Chemical Intermediate.

No specific signaling pathways involving 3-Fluoro-4-nitrophenol have been detailed in the reviewed safety and handling literature. Its primary relevance in the context of this guide is as a chemical precursor.

Disposal Considerations

Dispose of this chemical and its container in accordance with all local, regional, national, and international regulations. It should be treated as hazardous waste.[7][9]

Disclaimer: This document is intended as a guide and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always refer to the specific SDS provided by the manufacturer before handling this chemical.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 3-Fluoro-4-nitrophenol | 394-41-2 [chemicalbook.com]

- 4. 3-Fluoro-4-nitrophenol(394-41-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. 3-Fluoro-4-nitrophenol | C6H4FNO3 | CID 520948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 394-41-2 | 3-Fluoro-4-nitrophenol - Alachem Co., Ltd. [alachem.co.jp]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. 3-Fluoro-4-nitrophenol | 394-41-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

An In-depth Technical Guide to 3-Fluoro-4-nitrophenol: Discovery and History

This technical guide provides a comprehensive overview of 3-Fluoro-4-nitrophenol, a key chemical intermediate in the pharmaceutical, agrochemical, and dye industries. The guide is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, historical synthesis, and significant applications.

Introduction

3-Fluoro-4-nitrophenol (CAS No. 394-41-2) is an aromatic organic compound characterized by a phenol (B47542) ring substituted with a fluorine atom at the 3-position and a nitro group at the 4-position.[1] Its unique molecular structure, featuring both an electron-withdrawing nitro group and a halogen, imparts specific reactivity that makes it a valuable building block in organic synthesis.[1] This guide delves into the scientific literature and historical patents to provide a detailed account of this important molecule.

Physicochemical Properties

3-Fluoro-4-nitrophenol is typically a light yellow to beige or brown crystalline powder at room temperature.[1][2][3] It is insoluble in water but soluble in hot diluted acids and strong base solutions.[4] The presence of the electron-withdrawing nitro and fluoro groups significantly increases the acidity of the phenolic hydroxyl group compared to phenol itself.[2]

Table 1: Physical and Chemical Properties of 3-Fluoro-4-nitrophenol

| Property | Value | Reference |

| CAS Number | 394-41-2 | [1] |

| Molecular Formula | C₆H₄FNO₃ | [1] |

| Molecular Weight | 157.10 g/mol | |

| Appearance | Light yellow to beige/brown crystalline powder | [1][2][3] |

| Melting Point | 92-95 °C | [1][5] |

| Boiling Point | 323.5 °C at 760 mmHg | |

| Purity | ≥ 98% (GC) | [6] |

| InChI Key | CSSGKHVRDGATJL-UHFFFAOYSA-N | [5] |

| SMILES | Oc1ccc(c(F)c1)--INVALID-LINK--=O | [5] |

Discovery and History of Synthesis

Early synthetic routes were often challenged by the formation of isomers, such as 3-fluoro-6-nitrophenol, which required purification methods like steam distillation to separate.[4] This often resulted in lower yields and higher energy consumption.

Historically, three main synthetic pathways have been reported:

-

Synthesis from m-fluoroaniline, which is first converted to m-fluorophenol and then nitrated.[4]

-

A multi-step process starting with the condensation of m-fluoroaniline and benzaldehyde, followed by nitration, hydrolysis, diazotization, and a final hydrolysis step.[4]

-

Direct nitration of m-fluorophenol.[4]

Modern advancements have focused on optimizing the direct nitration of m-fluorophenol to improve yield and simplify the purification process.

Experimental Protocols

Synthesis of 3-Fluoro-4-nitrophenol from m-Fluorophenol

The following protocol is based on a method described in Chinese patent CN102766053B, which outlines a production method with improved yield and simplified purification.

Materials:

-

m-Fluorophenol

-

Sodium Nitrate (NaNO₂)

-

98% Sulfuric Acid (H₂SO₄)

-

Water

-

Ether

Reaction Procedure:

-

In a 100L reactor, add m-fluorophenol, water, and sodium nitrate.

-

Stir the mixture and cool the reaction solution to between -5 and 0 °C.

-

Slowly add 98% sulfuric acid dropwise to the cooled solution.

-

After the addition of sulfuric acid is complete, maintain the temperature at -5 to 0 °C for 50-60 minutes to allow the reaction to proceed.

-

Collect the solid crude product by filtration.

Purification Procedure:

-

Add the crude product to a mixed solution of water, ether, and dichloromethane.

-

Stir the mixture at room temperature for 2-3 hours. This step is designed to wash away the isomeric byproduct, 3-fluoro-6-nitrophenol.

-

Collect the solid material by filtration.

-

Dry the collected solid to obtain the purified 3-Fluoro-4-nitrophenol.

This method reports a yield of approximately 45.5% with a purity of 99.2% as determined by gas chromatography.

Silicon Protection of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of 3-Fluoro-4-nitrophenol can be protected, for example, as a silyl (B83357) ether, to allow for subsequent reactions at other positions of the molecule. The following is a representative protocol for a tert-butyldimethylsilyl (TBDMS) protection.[2]

Materials:

-

3-Fluoro-4-nitrophenol

-

tert-Butyldimethylsilyl trifluoromethanesulfonate (B1224126) (TBDMS-OTf)

-

Triethylamine (B128534) (TEA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve 3-Fluoro-4-nitrophenol and TBDMS-OTf in dichloromethane in a reaction flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add triethylamine dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

After the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the residue by silica (B1680970) gel column chromatography to obtain the TBDMS-protected 3-Fluoro-4-nitrophenol.

Applications in Drug Development and Other Industries

3-Fluoro-4-nitrophenol is a crucial intermediate in the synthesis of a variety of complex organic molecules. Its applications span the pharmaceutical, agrochemical, and dye industries.[1]

Pharmaceutical Industry

The most prominent application of 3-Fluoro-4-nitrophenol in the pharmaceutical sector is as a key starting material in the synthesis of Regorafenib . Regorafenib is a multi-kinase inhibitor used for the treatment of metastatic colorectal cancer and gastrointestinal stromal tumors.

The synthesis of Regorafenib involves the reduction of the nitro group of 3-Fluoro-4-nitrophenol to an amine, yielding 4-amino-3-fluorophenol. This intermediate is then further elaborated through a series of reactions to construct the final drug molecule.

Agrochemical Industry

In the agrochemical industry, 3-Fluoro-4-nitrophenol serves as a building block for the synthesis of novel herbicides and pesticides.[6] The presence of the fluorine atom and the nitro group can enhance the biological activity and stability of the final agrochemical products.[6] While specific commercial agrochemicals derived from this compound are not extensively detailed in the public domain, its role as a versatile intermediate is well-recognized.

Dye Industry

3-Fluoro-4-nitrophenol is also utilized in the synthesis of dyes.[1][2] The chromophoric nitro group and the overall electronic nature of the molecule make it a suitable precursor for various colorants.

Visualized Experimental Workflow

The following diagram illustrates the synthesis and purification workflow of 3-Fluoro-4-nitrophenol from m-fluorophenol, as described in the experimental protocol section.

Caption: Synthesis and purification workflow for 3-Fluoro-4-nitrophenol.

Conclusion

3-Fluoro-4-nitrophenol, a seemingly simple aromatic compound, has established itself as a cornerstone intermediate in modern organic synthesis. While the specific historical details of its initial discovery remain to be fully elucidated, its importance is evident in its widespread application, most notably in the production of life-saving pharmaceuticals like Regorafenib. The continuous refinement of its synthesis and a deeper understanding of its reactivity will undoubtedly ensure its continued relevance in the fields of drug discovery, agrochemical development, and materials science for years to come.

References

- 1. 3-Fluoro-4-nitrophenol(394-41-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 3-Fluoro-4-nitrophenol | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols: The Strategic Use of 3-Fluoro-4-nitrophenol in the Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-nitrophenol is a versatile and highly valuable building block in the synthesis of pharmaceutical intermediates. Its unique molecular architecture, featuring a fluorine atom and a nitro group on a phenolic ring, offers a strategic advantage in the design and synthesis of complex drug molecules. The electron-withdrawing nature of the nitro and fluoro groups enhances the acidity of the phenolic hydroxyl group and activates the aromatic ring for various chemical transformations. This document provides detailed application notes and experimental protocols for the use of 3-Fluoro-4-nitrophenol in the synthesis of key pharmaceutical intermediates, including the precursor to the multi-kinase inhibitor, Regorafenib.

Key Applications in Pharmaceutical Synthesis

3-Fluoro-4-nitrophenol serves as a critical starting material for the synthesis of a range of pharmaceutical intermediates, which are subsequently elaborated into active pharmaceutical ingredients (APIs). Its applications span several therapeutic areas, including oncology, inflammation, and infectious diseases.

Notable applications include:

-

Synthesis of Regorafenib Precursors: 3-Fluoro-4-nitrophenol is a key starting material in the synthesis of Regorafenib, a multi-kinase inhibitor used in the treatment of various cancers.

-

Formation of Benzimidazole (B57391) Scaffolds: The derivative of 3-Fluoro-4-nitrophenol, 4-amino-3-fluorophenol (B140874), is a valuable precursor for the synthesis of fluorinated benzimidazoles, a privileged scaffold in medicinal chemistry with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.

-

Construction of Quinoxalin-2-one Cores: 4-amino-3-fluorophenol can also be utilized in the synthesis of fluorinated quinoxalin-2-ones, another important heterocyclic motif found in numerous therapeutic agents, particularly kinase inhibitors.

Data Presentation

The following tables summarize quantitative data for the key synthetic steps involved in the preparation of a Regorafenib intermediate starting from 3-Fluoro-4-nitrophenol.

Table 1: Synthesis of 4-Amino-3-fluorophenol from 3-Fluoro-4-nitrophenol

| Parameter | Value | Reference |

| Starting Material | 3-Fluoro-4-nitrophenol | [1] |

| Reducing Agent | 10% Palladium on Carbon, Hydrogen gas | [1] |

| Solvent | Ethanol (B145695)/Tetrahydrofuran (B95107) | [1] |

| Reaction Temperature | Room Temperature | [1] |

| Reaction Time | 4.5 hours | [1] |

| Yield | 100% | [1] |

| Purity | Not Specified |

Table 2: Synthesis of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide

| Parameter | Value | Reference |

| Starting Materials | 4-Amino-3-fluorophenol, 4-chloro-N-methylpyridine-2-carboxamide | [2] |

| Base | Sodium Hydroxide (B78521) | [2] |

| Solvent | N,N-dimethylacetamide | [2] |

| Reaction Temperature | 105 °C | [2] |